molecular formula C7H7F3N2 B13458808 N-methyl-2-(trifluoromethyl)pyridin-3-amine

N-methyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13458808
M. Wt: 176.14 g/mol
InChI Key: ROPSOVSNHFBPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(trifluoromethyl)pyridin-3-amine is a pyridine derivative of significant interest in chemical research and development . The compound features a trifluoromethyl (-CF 3 ) group at the 2-position and a methylamine (-NHCH 3 ) substituent at the 3-position of the pyridine ring . The presence of the trifluoromethyl group is a key structural motif, as it is known to enhance the lipophilicity and metabolic stability of molecules, making them more attractive candidates in discovery chemistry . This unique combination of properties makes this compound a valuable building block for the synthesis of more complex molecules and a subject of study in its own right. The primary research applications of this compound are found in the agrochemical and pharmaceutical industries . It serves as a key intermediate in medicinal chemistry for the design of potential therapeutic agents, with preliminary studies indicating investigated biological activities such as anticancer and antimicrobial properties . In agrochemical research, derivatives of trifluoromethylpyridine (TFMP) are a well-established class of compounds used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to result from the synergistic effect of the unique physicochemical properties of the fluorine atom—such as its high electronegativity and small van der Waals radius—and the characteristics of the pyridine moiety . The mechanism of action for this compound and its derivatives is attributed to its interaction with specific biological targets . The enhanced lipophilicity imparted by the trifluoromethyl group facilitates easier passage through cell membranes, allowing the compound to interact with intracellular targets . These interactions can include inhibiting enzymes by binding to their active sites or modulating receptor activity, potentially leading to effects such as the inhibition of viral replication or the induction of apoptosis in cancer cells . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-11-5-3-2-4-12-6(5)7(8,9)10/h2-4,11H,1H3

InChI Key

ROPSOVSNHFBPRO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-5-(trifluoromethyl)pyridine, is reacted with a methylamine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-methyl-2-(trifluoromethyl)pyridin-3-amine may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while nucleophilic substitution can produce a variety of substituted pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and biological activities (where available) of N-methyl-2-(trifluoromethyl)pyridin-3-amine with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties/Activities Reference
This compound -CF₃ (2), -NHCH₃ (3) C₈H₈F₃N₂ 192.16 High lipophilicity (predicted) N/A
N-isopropyl-3-(trifluoromethyl)pyridin-2-amine -CF₃ (3), -NHCH(CH₃)₂ (2) C₉H₁₁F₃N₂ 204.19 Structural isomer; no bioactivity data
3-Chloro-N-methyl-N-benzyl-5-CF₃-pyridin-2-amine -Cl (3), -CF₃ (5), -N(CH₃)CH₂C₆H₅ (2) C₁₅H₁₃ClF₃N₂ 315.73 Potential halogen-enhanced stability
UDO (S-enantiomer) Piperazine, 4-CF₃-phenyl, pyridin-3-yl ethanone C₂₄H₂₂ClF₃N₂O 462.90 CYP51 inhibitor; anti-T. cruzi
3-Methyl-N-[4-CF₃-benzyl]pyridin-2-amine (17) -CH₃ (3), -NHCH₂C₆H₄CF₃ (2) C₁₄H₁₃F₃N₂ 266.27 81% yield via Pd-catalyzed coupling
Key Observations:
  • Substituent Position : The placement of -CF₃ and amine groups significantly impacts bioactivity. For example, UDO’s pyridin-3-yl group and piperazine linker enable CYP51 inhibition , whereas N-methyl-2-CF₃-pyridin-3-amine’s simpler structure may prioritize solubility over target binding.
  • Halogen Effects : Chlorine at position 3 (as in ) may enhance metabolic stability but reduce solubility compared to methyl or hydrogen substituents.
  • Synthetic Accessibility : Palladium-catalyzed coupling (e.g., ) is a common method for pyridinamine synthesis, but yields vary with steric hindrance from substituents.

Biological Activity

N-methyl-2-(trifluoromethyl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

This compound has the molecular formula C₇H₈F₃N and a molecular weight of approximately 179.15 g/mol. The trifluoromethyl group enhances its lipophilicity, which can influence its pharmacological properties and interactions with biological targets.

The biological activity of this compound is attributed to its interactions with various biological pathways:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation, making it a candidate for further anticancer research.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, particularly against specific bacterial strains. Its structural similarities to other effective antimicrobial agents suggest it may act through similar mechanisms .
  • Pharmacokinetics : The compound's bioavailability is influenced by its physicochemical properties, including solubility and stability in different environments .

Case Studies

  • Anticancer Properties : A study indicated that this compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Further investigations are necessary to elucidate the specific pathways involved in its anticancer activity.
  • Antimicrobial Activity : In vitro evaluations demonstrated that derivatives of pyridine compounds, including this compound, showed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis

Compound NameSimilarityNotable Features
6-Chloro-2-(trifluoromethyl)pyridin-3-amine0.83Contains chlorine; potential differences in reactivity
4-Amino-2-(trifluoromethyl)pyridine0.80Amino group at position 4; different biological activity
5-Methyl-2-(trifluoromethyl)pyridine0.76Methyl substitution; altered lipophilicity
2-(Difluoromethyl)pyridin-4-amine hydrochloride0.75Contains difluoromethyl; distinct pharmacological profile
6-(Trifluoromethyl)nicotinaldehyde0.75Different ring structure; potential use in organic synthesis

This table illustrates the structural diversity among related compounds and highlights how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Future Directions

Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacodynamics, toxicity profiles, and potential therapeutic applications are essential for advancing its development as a pharmaceutical agent.

Q & A

Q. What are the primary synthetic routes for preparing N-methyl-2-(trifluoromethyl)pyridin-3-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amination reactions. One approach involves reacting 2-chloro-3-(trifluoromethyl)pyridine with methylamine under basic conditions (e.g., sodium tert-butoxide in dioxane at 80–100°C) using palladium catalysts like Pd(OAc)₂ and ligands such as Xantphos . Alternative routes include reductive amination of 3-nitro-2-(trifluoromethyl)pyridine with methylamine in the presence of hydrogen gas and palladium on carbon (Pd/C) . Solvent selection (e.g., toluene or DMF) and temperature control are critical for optimizing yields.

Q. How is the structure of this compound experimentally validated?

  • Methodological Answer : Structural confirmation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in 19^19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 206.06 for C₈H₈F₃N₂) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planar pyridine ring and substituent orientations .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • Lipophilicity : The -CF₃ group enhances logP values, measured via reversed-phase HPLC .
  • Solubility : Determined in aqueous buffers (pH 1–7.4) using shake-flask methods. The amine group contributes to moderate water solubility (~2–5 mg/mL) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point range of 55–60°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd/C) with ligands (BINAP, Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate >95% pure product .

Q. What mechanistic insights explain the influence of the trifluoromethyl group on reactivity?

  • Methodological Answer : The -CF₃ group’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to the 5-position. Kinetic studies (e.g., Hammett plots) and density functional theory (DFT) calculations show reduced electron density at the 2- and 4-positions, favoring nucleophilic attacks at the 3-amine site . Isotope labeling (e.g., 2^2H or 15^15N) can track reaction pathways in substitution reactions .

Q. How can computational modeling predict the compound’s biological interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). The -CF₃ group often occupies hydrophobic pockets, validated by crystallographic data .
  • QSAR Studies : Corrogate substituent effects (e.g., -CH₃ vs. -CF₃) on bioactivity using descriptors like molar refractivity and Hammett constants .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability, where -CF₃ reduces CYP450-mediated oxidation .

Q. What analytical strategies resolve contradictions in reported reaction outcomes?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., Schiff bases in amination) .
  • Isotope Tracing : Use 13^13C-labeled methylamine to track incorporation into the product, distinguishing between competing pathways .
  • Controlled Experiments : Systematically vary parameters (temperature, catalyst loading) to isolate variables causing divergent results .

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